5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with phenyl groups substituted with methyl and fluorine atoms.
Preparation Methods
The synthesis of 5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure consistency and efficiency.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:
- Thiazolo[3,2-b]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- 2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17FN4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17FN4/c1-12-3-4-15(9-13(12)2)17-10-18(14-5-7-16(20)8-6-14)24-19(23-17)21-11-22-24/h3-11,18H,1-2H3,(H,21,22,23) |
InChI Key |
UIWZTPKHFWACRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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